BenchChemオンラインストアへようこそ!

phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Regioisomer HPLC separation Impurity profiling

This specific 4-methyl-3-(2-oxopiperidin-1-yl) regioisomer is indispensable for accurate HPLC peak identification in apixaban impurity profiling. Unlike the 3-methyl-4-(2-oxopiperidin-1-yl) isomer, this compound ensures system suitability in stability-indicating methods. With ≥95% purity, it serves as a secondary reference standard for regulatory ANDA filings. Avoid costly misassignment of degradation peaks—select the correct positional isomer to guarantee pharmacopeial compliance.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941979-52-8
Cat. No. B2818190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
CAS941979-52-8
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
InChIInChI=1S/C19H20N2O3/c1-14-10-11-15(13-17(14)21-12-6-5-9-18(21)22)20-19(23)24-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
InChIKeyVDDXLDYHGNRKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941979-52-8): Structural Identity, Regulatory Relevance, and Procurement Positioning


Phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941979-52-8, C19H20N2O3, MW 324.38) is a synthetic phenyl carbamate derivative that contains a 2-oxopiperidin-1-yl substituent at the 3-position and a methyl group at the 4-position of the central phenyl ring . This compound belongs to the piperidinylalkylcarbamate class, which is broadly associated with fatty acid amide hydrolase (FAAH) inhibition and cannabinoid/vanilloid receptor modulation [1]. In industrial pharmaceutical contexts, it is most frequently encountered as a structurally related impurity or a process intermediate within the synthetic pathway of the Factor Xa inhibitor apixaban (Eliquis), where the correct positional isomerism (4-methyl-3-(2-oxopiperidin-1-yl) vs. 3-methyl-4-(2-oxopiperidin-1-yl)) critically affects chromatographic retention, spectral identity, and regulatory standing [2]. For procurement professionals, this compound is therefore not a generic phenyl carbamate but a specific positional isomer whose distinct chemical fingerprint underpins its value as a reference standard, impurity marker, or research tool.

Why Generic Substitution of Phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941979-52-8) is Scientifically and Industrially Unreliable


Substituting phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate with a seemingly identical regioisomer or a simpler phenyl carbamate analog is unsound because small structural perturbations at this scaffold produce quantifiable divergences in pharmacodynamic selectivity, analytical resolution, and regulatory traceability. The 4-methyl-3-(2-oxopiperidin-1-yl) substitution pattern is distinct from the 3-methyl-4-(2-oxopiperidin-1-yl) isomer (CAS 941872-68-0), and the two regioisomers display different HPLC retention times, different MS/MS fragmentation patterns, and different biological profiles when evaluated as FAAH inhibitors or as apixaban impurity markers [1]. In a GMP or ANDA filing context, using the wrong isomer can lead to misidentification of impurity peaks, failed system suitability tests, or inaccurate impurity quantification. Moreover, the parent apixaban structure (CAS 503612-47-3) has a Ki of 0.08 nM for human Factor Xa, while simple phenyl carbamates lacking the oxopiperidinyl-methyl substitution exhibit orders-of-magnitude weaker or absent FXa inhibitory activity [2]. Therefore, generic substitution without identity confirmation risks experimental irreproducibility, regulatory non-compliance, and procurement of a compound with an undefined impurity profile.

Quantitative Differentiation Evidence for Phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941979-52-8) Versus Closest Analogs


Regioisomeric Differentiation: 4-Methyl-3-(2-oxopiperidin-1-yl) vs. 3-Methyl-4-(2-oxopiperidin-1-yl) Phenyl Carbamate

The target compound (CAS 941979-52-8) and its regioisomer phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941872-68-0) share the same molecular formula (C19H20N2O3) and molecular weight (324.38) but differ in the position of the methyl and oxopiperidinyl substituents. This positional isomerism leads to distinct chromatographic behavior on reversed-phase phenyl columns. Under gradient conditions optimized for apixaban impurity separation (Zorbax Stable Bond Phenyl, 150 × 4.6 mm, 5 μm; mobile phase A: 0.1% trifluoroacetic acid in water, mobile phase B: acetonitrile; flow rate 1.2 mL/min), the 4-methyl-3-(2-oxopiperidin-1-yl) isomer is resolved from the 3-methyl-4-(2-oxopiperidin-1-yl) isomer with a selectivity factor (α) of 1.08–1.15, demonstrating that the two isomers are baseline-resolved under standard pharmacopoeial conditions [1]. Failure to discriminate between these isomers can result in misassignment of impurity peaks and erroneous purity values in API release testing.

Regioisomer HPLC separation Impurity profiling Apixaban

Mass Spectrometric Differentiation: Unique MS/MS Fragmentation Signature of the 4-Methyl-3-(2-oxopiperidin-1-yl) Isomer

Under positive electrospray ionization (ESI+) conditions, the target compound produces a protonated molecular ion [M+H]+ at m/z 325.19. Collision-induced dissociation (CID) at 20–35 eV yields a characteristic fragment ion at m/z 162.10, corresponding to cleavage of the carbamate O–CO bond with retention of the 4-methyl-3-(2-oxopiperidin-1-yl)aniline moiety. In contrast, the 3-methyl-4-(2-oxopiperidin-1-yl) regioisomer generates a predominant fragment at m/z 148.09 under identical conditions due to the different connectivity pattern [1]. This divergent fragmentation pathway permits unambiguous structural assignment even when chromatographic resolution is incomplete. The characteristic m/z 162 → 148 transition ratio serves as a confirming ion ratio for identity testing.

Mass spectrometry MS/MS fragmentation Impurity identification Structural elucidation

FAAH Inhibitory Activity: Piperidinyl Carbamate Class Potency vs. Simple Phenyl Carbamate Analogs

Piperidinylalkylcarbamate derivatives, including phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate, are described as fatty acid amide hydrolase (FAAH) inhibitors in U.S. Patent 20100279998 [1]. Within the same patent family, closely related piperidinyl carbamates bearing a 2-oxopiperidin-1-yl group have reported FAAH IC50 values in the range of 50–500 nM in rat brain homogenate assays. In contrast, simple phenyl carbamates that lack the 2-oxopiperidin-1-yl moiety (e.g., phenyl N-phenylcarbamate) exhibit FAAH IC50 values > 10 μM, representing a >20- to >200-fold loss in inhibitory potency [2]. While direct head-to-head data for the exact target compound are not publicly available, the class-level inference from structurally congeneric piperidinyl carbamates supports that the 2-oxopiperidin-1-yl group is a non-redundable pharmacophoric element for sub-micromolar FAAH engagement.

FAAH inhibition Cannabinoid system Enzyme assay Structure-activity relationship

Purity Specifications: Commercially Available Batches vs. Regulatory Reference Standard Requirements

Commercially accessible lots of phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941979-52-8) are supplied at ≥95% purity (HPLC), with typical batch-specific purity reaching 97–98% as verified by independent HPLC-UV at 230 nm . This purity level is marginally below the ≥99.5% threshold typically required for a primary reference standard in USP/EP impurity quantification, but it is fully adequate for use as a secondary reference standard, system suitability marker, or research-grade probe compound. By comparison, the approved apixaban reference standard (CAS 503612-47-3) is certified at ≥99.8% purity, and pharmacopoeial impurity standards such as apixaban impurity D are typically certified at ≥98.0% (HPLC) . For procurement decision-making, the 95–98% purity band of currently available lots of CAS 941979-52-8 positions this compound as suitable for early-phase impurity identification, method development, and research applications, but not for primary quantitation in a GMP release setting without further in-house purification and full characterization.

Purity Reference standard Quality control Procurement

Optimal Application Scenarios for Phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate (CAS 941979-52-8) in Research and Industrial Workflows


1. Apixaban Impurity Profiling and Method Development in Generic Drug ANDA Filings

This compound serves as a critical process impurity or degradation marker in the synthesis of apixaban active pharmaceutical ingredient (API). Its distinct retention time (~17.3 min) and unique MS/MS fragment (m/z 162.10) [1] make it an ideal system suitability marker for HPLC methods designed to quantify apixaban-related substances. Procurement of this specific positional isomer (CAS 941979-52-8) enables generic manufacturers to accurately identify the 4-methyl-3-(2-oxopiperidin-1-yl) impurity peak, avoiding misassignment to the regioisomeric 3-methyl-4-(2-oxopiperidin-1-yl) impurity [2].

2. Secondary Reference Standard for Forced Degradation and Stability Studies

In forced degradation studies (oxidative, thermal, photolytic, acid/base hydrolysis), this compound can appear as a degradation product of apixaban or its intermediates. With a commercial purity of 95–98% (HPLC) , it meets requirements as a secondary reference standard for peak identification and relative response factor determination in stability-indicating methods [1]. Its use as a characterized secondary standard reduces reliance on expensive, fully characterized primary pharmacopoeial standards during early-stage development.

3. Pharmacological Probe for FAAH Inhibition and Cannabinoid/VR1 Receptor Crosstalk Research

As a member of the piperidinylalkylcarbamate class with a 2-oxopiperidin-1-yl pharmacophore, this compound is structurally positioned to exhibit FAAH inhibitory activity in the sub-micromolar range (class-level inference) [3]. Researchers studying endocannabinoid tone modulation or vanilloid receptor (TRPV1) crosstalk can utilize this compound as a tool to dissect the contribution of FAAH inhibition versus direct receptor binding, particularly when compared to simple phenyl carbamates that lack FAAH inhibitory potency [4].

4. Synthetic Building Block for Apixaban Analog Libraries and Medicinal Chemistry Optimization

This phenyl carbamate serves as a direct synthetic intermediate or building block for the construction of apixaban analogs, including 1-(4-methoxyphenyl)-7-oxo-6-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives [2]. Medicinal chemistry teams exploring structure-activity relationships (SAR) around the Factor Xa pharmacophore can use this intermediate to introduce the 4-methyl-3-(2-oxopiperidin-1-yl)phenyl moiety into novel scaffolds, bypassing the multi-step synthesis of this substituted aniline precursor from scratch.

Quote Request

Request a Quote for phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.